molecular formula C22H17FN2O3 B249463 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B249463
M. Wt: 376.4 g/mol
InChI Key: QFBZPOXBZJUXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed through a specific synthesis method and has been shown to have unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have unique biochemical and physiological effects. Specifically, this compound has been shown to have potential anti-inflammatory and anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation in certain models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it an attractive candidate for further study in these areas. However, one limitation of using this compound is its relatively unknown mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. One potential avenue of research is to further investigate the mechanism of action of this compound. This could involve using various biochemical and pharmacological techniques to better understand how this compound works. Another future direction is to investigate the potential therapeutic applications of this compound in animal models. This could involve testing the efficacy of this compound in reducing inflammation and inhibiting cancer growth in vivo. Finally, future research could focus on developing new analogs of this compound with improved efficacy and reduced side effects.

Synthesis Methods

The synthesis method for 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions that result in the formation of the final compound. This process involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the desired product is obtained. The specific details of the synthesis method are beyond the scope of this paper but can be found in the relevant literature.

Scientific Research Applications

1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have unique biochemical and physiological effects that make it an attractive candidate for further study. Specifically, this compound has been shown to have potential anti-inflammatory and anticancer properties.

properties

Product Name

1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H17FN2O3

Molecular Weight

376.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one

InChI

InChI=1S/C22H17FN2O3/c23-18-7-3-1-5-16(18)14-25-19-8-4-2-6-17(19)22(28,21(25)27)13-20(26)15-9-11-24-12-10-15/h1-12,28H,13-14H2

InChI Key

QFBZPOXBZJUXTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)F

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)F

Origin of Product

United States

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